C24H55N3O6S

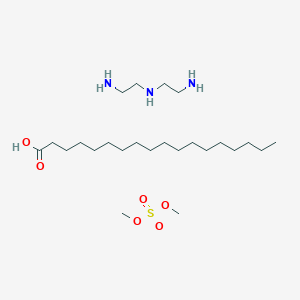

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid

CAS No.: 90459-62-4

Cat. No.: VC18466988

Molecular Formula: C18H36O2.C4H13N3.C2H6O4S

C24H55N3O6S

Molecular Weight: 513.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90459-62-4 |

|---|---|

| Molecular Formula | C18H36O2.C4H13N3.C2H6O4S C24H55N3O6S |

| Molecular Weight | 513.8 g/mol |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid |

| Standard InChI | InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3 |

| Standard InChI Key | UJFSWJLSSGTISR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound is a quaternary ammonium salt formed via the reaction of stearic acid (), diethylenetriamine (), and dimethyl sulfate (). The stearic acid moiety provides an 18-carbon alkyl chain, conferring hydrophobicity, while the diethylenetriamine contributes primary and secondary amine groups that facilitate quaternization with dimethyl sulfate. The resulting structure, verified by InChIKey UJFSWJLSSGTISR-UHFFFAOYSA-N , features a cationic nitrogen center bonded to methyl groups from dimethyl sulfate, enhancing solubility in polar solvents.

Table 1: Key Identifiers and Properties

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves a three-step process:

-

Amidation: Stearic acid reacts with diethylenetriamine to form a polyamide intermediate, releasing water.

-

Quaternization: The tertiary amine group in the polyamide reacts with dimethyl sulfate in an SN2 mechanism, forming a quaternary ammonium center.

-

Purification: The crude product is isolated via solvent extraction or crystallization, with industrial-scale processes employing continuous flow reactors to enhance yield (≥85%) and purity (≥95%).

Optimization Strategies

-

Temperature Control: Maintaining 60–80°C during quaternization prevents thermal degradation of the amine groups.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .

-

Catalyst Use: Alkali metal hydroxides (e.g., NaOH) neutralize sulfuric acid byproducts, shifting the equilibrium toward product formation .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Hydrophobicity: LogP ≈ 8.0 , indicating high lipid solubility due to the stearic acid chain.

-

Aqueous Solubility: Limited (≤0.1 mg/mL at 25°C) but enhanced in acidic media via protonation of the amine groups.

-

Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (sulfate S=O stretch).

-

NMR: NMR signals at δ 1.25 ppm (stearic acid CH₂), δ 3.20 ppm (N⁺–CH₃), and δ 3.60 ppm (SO₄²⁻–CH₃).

Applications and Functional Utility

Industrial Uses

-

Surfactants: The compound acts as a cationic surfactant in fabric softeners, leveraging its amphiphilic structure to reduce static cling .

-

Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 70–90% in acidic environments .

Table 2: Comparative Antimicrobial Efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume